![molecular formula C10H13BrFNO2 B13071360 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound that features a bromine and fluorine substituted phenyl group attached to an amino propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzylamine and glycidol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 5-bromo-2-fluorobenzylamine is reacted with glycidol in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethanol
- 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butane-1,3-diol
- 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,2-diol
Uniqueness
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and diol functional groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13BrFNO2 |
|---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrFNO2/c11-8-1-2-10(12)7(3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChI Key |
XSZVTNCCGXZLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC(CO)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


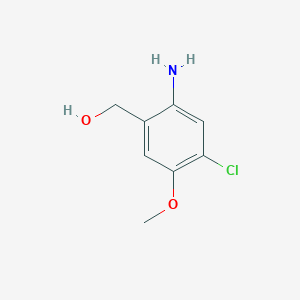
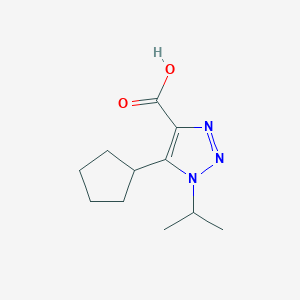

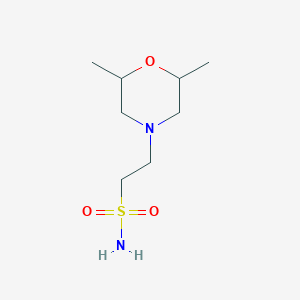

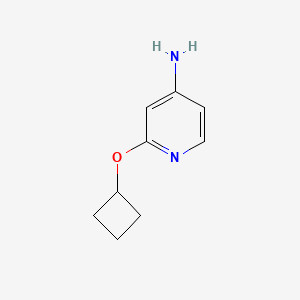
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
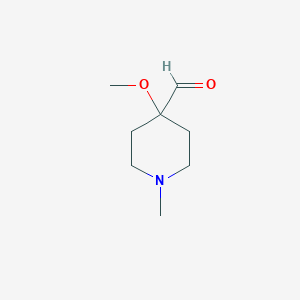
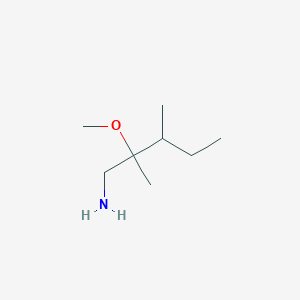
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
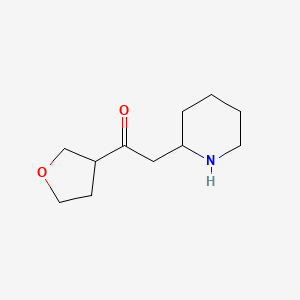
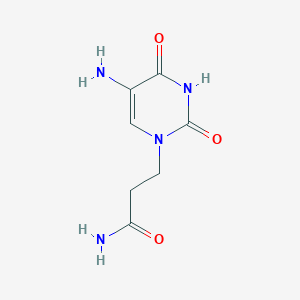
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
